molecular formula C9H20Cl2N2 B1437270 1,4-Diazaspiro[5.5]undecane dihydrochloride CAS No. 1159822-91-9

1,4-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B1437270
CAS No.: 1159822-91-9
M. Wt: 227.17 g/mol
InChI Key: IJZCIJLGIPCFTE-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound that features a spirocyclic structure with two nitrogen atoms at positions 1 and 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

1,4-Diazaspiro[5.5]undecane dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity. Additionally, this compound can bind to G-protein coupled receptors, modulating their signaling pathways. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC), leading to altered gene expression and metabolic changes. In neuronal cells, this compound has been shown to affect neurotransmitter release and synaptic plasticity, highlighting its potential as a neuropharmacological agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can interact with receptor proteins, modulating their conformation and signaling activity. These interactions can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, although the magnitude of these effects may diminish over time due to compound degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with multiple biomolecules, leading to off-target effects and cellular damage. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, influencing metabolic flux and metabolite levels. These interactions highlight the compound’s potential as a modulator of metabolic pathways in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for the compound’s efficacy and specificity in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function. These targeting signals are often encoded within the compound’s structure, allowing it to interact with specific receptors and transporters. Post-translational modifications, such as phosphorylation and acetylation, can also affect the compound’s localization and activity, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of cyclohexanone with glycine ester in a two-step process. The first step involves the formation of an intermediate, which is then cyclized to form the spirocyclic structure . The reaction conditions often require the use of a base such as sodium hydride and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve optimized reaction conditions, including controlled temperatures and the use of catalysts to accelerate the reaction. The process may also include purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1,4-Diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4-Diazaspiro[5.5]undecane dihydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1,4-Diazaspiro[5

Properties

IUPAC Name

1,4-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCIJLGIPCFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661374
Record name 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-91-9
Record name 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazaspiro[5.5]undecane dihydrochloride
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1,4-Diazaspiro[5.5]undecane dihydrochloride
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1,4-Diazaspiro[5.5]undecane dihydrochloride
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1,4-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 5
1,4-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 6
1,4-Diazaspiro[5.5]undecane dihydrochloride

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